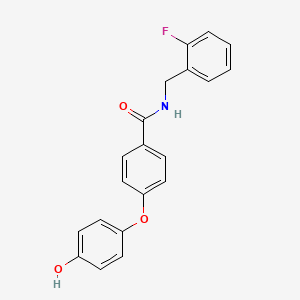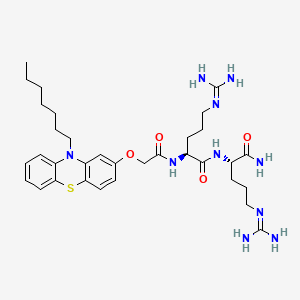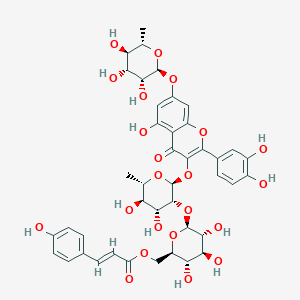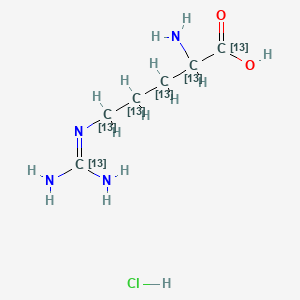
Antibacterial agent 184
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 184 is a compound known for its potent activity against a variety of bacterial pathogens. It has been identified as a fungal inhibitor, particularly effective against the plant pathogenic fungus Sclerotinia sclerotiorum . This compound is part of a broader class of antibacterial agents that are crucial in combating bacterial infections and preventing the spread of resistant strains.
Vorbereitungsmethoden
The preparation of antibacterial agent 184 involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for preparing antibacterial agents often include the use of organic synthesis techniques. These methods typically involve the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Antibacterial agent 184 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 184 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of antibacterial agents.
Biology: It serves as a tool to investigate the mechanisms of bacterial inhibition and resistance.
Medicine: It is explored for its potential use in developing new antibacterial therapies to treat infections caused by resistant bacteria.
Industry: It is utilized in the development of antibacterial coatings and materials to prevent bacterial contamination and growth
Wirkmechanismus
The mechanism of action of antibacterial agent 184 involves targeting specific bacterial pathways and molecular targets. It is believed to interfere with the function of ATP synthases, potentially by disrupting the hydrogen ion gradient necessary for ATP synthesis through oxidative phosphorylation. This disruption leads to reduced ATP production, ultimately inhibiting bacterial growth and survival .
Vergleich Mit ähnlichen Verbindungen
Antibacterial agent 184 can be compared with other similar compounds, such as:
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits protein synthesis by blocking the association of tRNAs with the ribosome.
Ciprofloxacin: A fluoroquinolone that targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication. What sets this compound apart is its unique mechanism of action involving ATP synthases, which is different from the mechanisms of action of the aforementioned compounds
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in combating bacterial infections and addressing the growing issue of antibiotic resistance.
Eigenschaften
Molekularformel |
C20H16FNO3 |
|---|---|
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
N-[(2-fluorophenyl)methyl]-4-(4-hydroxyphenoxy)benzamide |
InChI |
InChI=1S/C20H16FNO3/c21-19-4-2-1-3-15(19)13-22-20(24)14-5-9-17(10-6-14)25-18-11-7-16(23)8-12-18/h1-12,23H,13H2,(H,22,24) |
InChI-Schlüssel |
KXFYZQZQNVGMIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)


![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)

![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)


